molecular formula C12H17NO2 B13448065 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2920145-26-0

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13448065
CAS No.: 2920145-26-0
M. Wt: 207.27 g/mol
InChI Key: ZGYSNUHHIIPLAW-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound .

Scientific Research Applications

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that could be exploited for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2. The compound features a benzoxazepine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H17NO2C_{12}H_{17}NO_2
SMILESCC1(CNCC2=CC=CC=C2O1)COC
InChIInChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3

Anticancer Properties

Recent studies have indicated that compounds derived from benzoxazepine structures exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A derivative of benzoxazepine was tested against human cancer cell lines with results indicating an IC50 value in the range of 20–50 µM. This suggests moderate to strong anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects

Benzoxazepines are also known for their neuroprotective effects. Research indicates that they may modulate neurotransmitter systems and exhibit antioxidant properties.

Mechanism:
The neuroprotective activity is primarily attributed to the ability of the compound to inhibit oxidative stress and promote neuronal survival in models of neurodegeneration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling remains necessary.

Toxicological Studies:
Initial toxicity assessments indicate that the compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are required to confirm chronic toxicity and potential side effects.

Properties

CAS No.

2920145-26-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(methoxymethyl)-2-methyl-4,5-dihydro-3H-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3

InChI Key

ZGYSNUHHIIPLAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=CC=CC=C2O1)COC

Origin of Product

United States

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